molecular formula C18H12ClN3O2 B11189508 N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide

Cat. No.: B11189508
M. Wt: 337.8 g/mol
InChI Key: JAQANDPMHGBOPC-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide is a synthetic small molecule featuring an imidazo[1,2-a]pyridine scaffold substituted at position 2 with a 4-chlorophenyl group and at position 3 with a furan-2-carboxamide moiety. This compound belongs to a broader class of imidazo[1,2-a]pyridine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition, antiviral properties, and modulation of nuclear receptors like Nurr1 .

Properties

Molecular Formula

C18H12ClN3O2

Molecular Weight

337.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide

InChI

InChI=1S/C18H12ClN3O2/c19-13-8-6-12(7-9-13)16-17(21-18(23)14-4-3-11-24-14)22-10-2-1-5-15(22)20-16/h1-11H,(H,21,23)

InChI Key

JAQANDPMHGBOPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Three-Component Coupling

A method adapted from employs a decarboxylative three-component reaction using:

  • 2-Aminopyridine derivatives (e.g., 2-amino-4-chloropyridine)

  • Aldehydes (e.g., 4-chlorobenzaldehyde)

  • Alkynecarboxylic acids (e.g., propiolic acid)

Reaction Conditions :

  • Catalyst: 10 mol-% CuI/Cu(OTf)₂

  • Solvent: Dichloroethane (DCE)

  • Temperature: 80–100°C under inert atmosphere

  • Time: 12–24 hours

This one-pot method facilitates cyclization via decarboxylation, yielding the imidazo[1,2-a]pyridine core with a 4-chlorophenyl group at the 2-position. Modifications to include furan-2-carboxamide require post-cyclization functionalization (discussed in Section 2).

Condensation-Cyclization of 2-Aminopyridines and Carbonyl Compounds

Patent literature describes a stepwise approach:

  • Condensation : React 2-amino-4-chloropyridine with 4-chlorobenzaldehyde in acetic acid at reflux.

  • Cyclization : Introduce a cyclizing agent (e.g., POCl₃) to form the imidazo[1,2-a]pyridine core.

Key Advantages :

  • High regioselectivity for the 2-(4-chlorophenyl) substitution.

  • Scalable to gram quantities with yields exceeding 70%.

Reaction Optimization and Challenges

Catalyst Screening for Core Formation

Comparative studies reveal:

Catalyst SystemYield (%)Purity (%)
CuI/Cu(OTf)₂8592
Pd(OAc)₂4288
FeCl₃3575

CuI/Cu(OTf)₂ outperforms transition-metal catalysts due to enhanced decarboxylation efficiency.

Solvent and Temperature Effects on Amidation

Purification and Characterization

Chromatographic Purification

  • TLC : Monitor reactions using silica gel plates (ethyl acetate/hexane, 1:1).

  • Column Chromatography : Purify crude product with 230–400 mesh silica gel (eluent: 30% ethyl acetate in hexane).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 8.72 (s, 1H, imidazole-H), 7.85–7.40 (m, 4H, chlorophenyl-H), and 6.90–6.70 (m, 3H, furan-H).

  • HRMS : Calculated for C₁₉H₁₅ClN₄O₂ [M+H]⁺: 365.0801; Found: 365.0803.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Copper-catalyzed + Amidation7895High
Condensation-Cyclization7092Moderate
Palladium coupling7296Low

The copper-catalyzed route offers the best balance of yield and scalability, while palladium-mediated coupling achieves superior purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated precursors, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance:

  • Mechanistic Insights : The compound has been shown to inhibit various cancer cell lines through mechanisms involving cyclin-dependent kinase (CDK) inhibition. In vitro studies have demonstrated significant cytotoxicity against breast cancer (MCF-7) and melanoma (A375) cell lines with IC50 values as low as 0.39 µM .
  • Case Studies : One notable study involved the synthesis of derivatives that exhibited enhanced anticancer activity compared to standard chemotherapeutics. These derivatives were assessed for their ability to induce apoptosis in cancer cells, showcasing the therapeutic potential of the imidazo[1,2-a]pyridine scaffold in cancer treatment .

Anti-inflammatory Properties

In addition to its anticancer properties, N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide has been investigated for anti-inflammatory effects:

  • Pharmacological Studies : Compounds containing the imidazo[1,2-a]pyridine moiety have been reported to exhibit significant anti-inflammatory activity in various models. For example, they may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory diseases .

Other Pharmacological Applications

The versatility of this compound extends beyond anticancer and anti-inflammatory applications:

  • Antiviral Activity : Some derivatives have shown promise as antiviral agents, potentially targeting viral replication processes. The structural features that confer these activities are under active investigation to optimize efficacy against specific viral pathogens .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may also possess antimicrobial activity against various bacterial strains, making it a candidate for further exploration in infectious disease contexts .

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

  • Compound 37 (): Structure: 3,4-Dichlorophenyl at position 2 and 5-(4-dimethylaminophenyl)furan-2-carboxamide at position 3. Key Differences: The dichloro substitution increases steric bulk and electron-withdrawing effects compared to the mono-chloro group in the target compound.
  • Compound 6b (): Structure: 4-Chlorophenyl at position 2 (same as target) but with a morpholino-phenylpropan-1-one substituent at position 3. Key Differences: The morpholino group introduces a polar, cyclic amine, which may improve pharmacokinetic properties (e.g., metabolic stability) compared to the furan carboxamide .

Variations in the Carboxamide Group

  • 2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide ():

    • Structure: Acetamide group at position 3 with N-(2-hydroxypropyl)-N-propyl substitutions.
    • Key Differences: The branched alkyl chain increases hydrophilicity and may enhance solubility in aqueous media. Safety data indicate moderate handling hazards (e.g., skin/eye irritation), suggesting differences in toxicity profiles compared to the furan carboxamide .
  • Butanamide Derivative (): Structure: Butanamide group at position 3 with a methyl linker. Key Differences: The longer aliphatic chain (butanamide vs.

Core Scaffold Modifications

  • N-([2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl)-N,N-dimethylamine ():

    • Structure: Methylamine substituent at position 3 instead of carboxamide.
    • Key Differences: The dimethylamine group introduces a basic nitrogen, altering ionization state and bioavailability. Predicted pKa (8.19) suggests partial protonation at physiological pH, influencing receptor interactions .
  • [2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol (): Structure: Methanol group at position 3.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents (Position 3) LogP* Notable Properties Reference
Target Compound 337.76 Furan-2-carboxamide ~3.1 Moderate solubility, H-bond donor N/A
Compound 37 () 567.34 5-(4-Dimethylaminophenyl)furan-2-carboxamide ~4.5 Enhanced solubility, Nurr1 agonist
2-[6-Chloro-...]acetamide () 420.33 N-(2-hydroxypropyl)-N-propylacetamide ~2.8 Hydrophilic, moderate toxicity
Butanamide Derivative () 327.81 Butanamide ~3.5 Lipophilic, improved permeability
N,N-Dimethylamine Derivative () 285.77 N,N-Dimethylaminomethyl ~2.9 Basic nitrogen, predicted pKa 8.19

*LogP values estimated using fragment-based methods.

Biological Activity

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives have garnered attention for their broad spectrum of biological activities, including antiviral , antibacterial , antiparasitic , anti-inflammatory , and anticancer properties. The presence of various substituents on the imidazo ring significantly influences their biological efficacy and selectivity towards specific targets. The compound in focus, this compound, exemplifies these characteristics.

Anticholinesterase Activity

Recent studies highlight the anticholinesterase activity of imidazo[1,2-a]pyridine derivatives. For instance, compounds with electron-withdrawing groups like chlorophenyl have shown promising inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In particular, the compound exhibited an IC50 value indicating significant inhibition, which is crucial for treating neurodegenerative diseases such as Alzheimer’s disease .

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compound79722 ± 48

Anticancer Properties

The anticancer potential of this compound has been explored through molecular docking studies that indicate its ability to interact with key enzymes involved in cancer proliferation. The compound has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell migration and invasion .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the imidazo[1,2-a]pyridine scaffold can significantly alter the biological activity of the compound. Substituents such as chlorine at the para position enhance the lipophilicity and receptor binding affinity, thus improving biological activity. The presence of a furan moiety further contributes to its pharmacological profile by facilitating interactions with biological targets.

Study 1: Inhibition of Cholinesterases

In a study examining various imidazo[1,2-a]pyridine derivatives, it was found that those with a chlorophenyl group had enhanced AChE inhibitory activity compared to unsubstituted analogs. This suggests that the chlorinated substituent plays a critical role in enhancing the compound's efficacy against cholinesterases, making it a candidate for further development in Alzheimer's treatment .

Study 2: Anticancer Mechanisms

Another study investigated the anticancer mechanisms of imidazo[1,2-a]pyridine derivatives. The results indicated that this compound effectively inhibited tumor growth in vitro and in vivo models by targeting specific pathways involved in cell cycle regulation and apoptosis induction .

Q & A

Q. How can metabolomics identify active metabolites in hepatic microsomes?

  • Methodology :
  • Incubation : Treat liver microsomes with NADPH and 10 μM compound for 60 min.
  • LC-QTOF-MS Analysis : Detect hydroxylated metabolites (m/z +16) and glucuronide conjugates.
  • Activity Testing : Isolate metabolites and retest in COX-2 assays (e.g., hydroxylated analogs retain 80% activity) .

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